1-(2-hydroxyethyl)-4-((3-nitrobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one
Description
1-(2-Hydroxyethyl)-4-((3-nitrobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one is a cyclopenta[d]pyrimidinone derivative characterized by a 2-hydroxyethyl group at position 1 and a 3-nitrobenzylthio substituent at position 4.
Properties
IUPAC Name |
1-(2-hydroxyethyl)-4-[(3-nitrophenyl)methylsulfanyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4S/c20-8-7-18-14-6-2-5-13(14)15(17-16(18)21)24-10-11-3-1-4-12(9-11)19(22)23/h1,3-4,9,20H,2,5-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBJNPOQPXMTJGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(C(=O)N=C2SCC3=CC(=CC=C3)[N+](=O)[O-])CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-hydroxyethyl)-4-((3-nitrobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one is a compound belonging to the pyrimidine family, known for its diverse biological activities. This article reviews its synthesis, biological activity, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available pyrimidine derivatives. The key steps include:
- Formation of the Pyrimidine Backbone : The cyclopenta[d]pyrimidine structure is formed through condensation reactions involving substituted pyrimidines.
- Introduction of Functional Groups : The hydroxyl and nitrobenzyl groups are introduced via nucleophilic substitution reactions, which enhance the compound's biological activity.
Biological Activity
Research has demonstrated that this compound exhibits notable biological activities, particularly in antibacterial and anticancer domains.
Antibacterial Activity
Several studies have evaluated the antibacterial properties of this compound against various bacterial strains. The results indicate significant activity against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Klebsiella pneumoniae | 128 µg/mL |
These findings suggest that the compound could serve as a potential lead in antibiotic development, especially against multi-drug resistant strains .
Anticancer Activity
In addition to its antibacterial effects, this compound has shown promise in cancer research. Studies indicate that it can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
- Cell Lines Tested :
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
- A549 (lung cancer)
The IC50 values for these cell lines ranged from 10 to 30 µM, indicating moderate potency .
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may interact with bacterial cell wall synthesis pathways and induce oxidative stress in cancer cells.
Case Studies
- Antibacterial Efficacy : A study involving the evaluation of this compound against clinical isolates of Staphylococcus aureus demonstrated a significant reduction in bacterial load when administered in vitro, highlighting its potential for treating skin infections .
- Cancer Cell Line Studies : In a recent study on HeLa cells, treatment with this compound resulted in increased levels of reactive oxygen species (ROS) and subsequent apoptosis, confirming its role as an anticancer agent .
Chemical Reactions Analysis
Functional Group Reactivity
The compound exhibits reactivity at four key sites:
3.1. Oxidation of Thioether Moiety
The 3-nitrobenzyl thioether undergoes oxidation to form sulfoxide or sulfone derivatives, enhancing polarity and potential bioactivity :
\text{R S R }+\text{Oxidant}\rightarrow \text{R SO R }\(\text{or R SO}_2\text{ R })
3.2. Nitro Group Reduction
The nitro group is reduced to an amine, enabling further functionalization (e.g., amide coupling) :
3.3. Hydroxyethyl Group Modification
The hydroxyethyl side chain can be acetylated to improve lipophilicity :
Comparative Reactivity of Analogues
Pyrimidine derivatives with similar substituents exhibit distinct reactivities:
Stability and Degradation Pathways
Comparison with Similar Compounds
Research Findings and Limitations
Available Data Constraints
No direct pharmacological or pharmacokinetic data for the target compound are provided in the evidence. Comparative analyses rely on structural extrapolation and reported trends for cyclopenta[d]pyrimidinone derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
